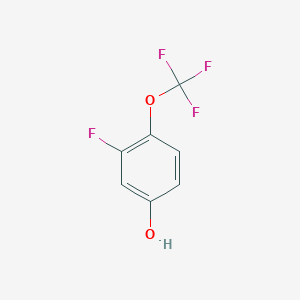

3-Fluoro-4-(trifluoromethoxy)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O2/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFSPWRTXCDUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382605 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177596-38-2 | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)phenol

CAS Number: 177596-38-2

This technical guide provides a comprehensive overview of 3-Fluoro-4-(trifluoromethoxy)phenol, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document collates available data on its chemical properties, outlines a representative synthetic protocol, and discusses its applications, particularly in medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted phenol featuring both a fluorine atom and a trifluoromethoxy group on the benzene ring. These substitutions significantly influence its physicochemical properties, enhancing its potential as a building block in the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 177596-38-2 | [1][2] |

| Molecular Formula | C₇H₄F₄O₂ | [1][3] |

| Molecular Weight | 196.10 g/mol | [1][3] |

| Appearance | Colorless to yellow or orange clear liquid | [4] |

| Boiling Point | 196.9 ± 35.0 °C (Predicted) | [3] |

| Density | 1.480 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 8.36 ± 0.18 (Predicted) | [3] |

| Refractive Index | 1.4340 to 1.4380 | [3] |

| LogP (XLogP3) | 2.8 | [3] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The phenolic proton will appear as a broad singlet. |

| ¹³C NMR | The carbon atoms will show distinct chemical shifts influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups. Carbon-fluorine coupling will be observed. |

| ¹⁹F NMR | Two distinct signals are expected: one for the fluorine atom directly attached to the aromatic ring and another for the trifluoromethoxy group. |

| FT-IR (Infrared Spectroscopy) | Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), C-F stretching (~1000-1400 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹) are anticipated. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 196. Fragmentation patterns would likely involve the loss of the trifluoromethoxy group or other characteristic fragments of the aromatic ring. |

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in publicly accessible literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted phenols. A common approach involves the diazotization of a corresponding aniline derivative followed by hydrolysis.

Representative Experimental Protocol: Synthesis of this compound from 3-Fluoro-4-(trifluoromethoxy)aniline

This protocol is a representative example and may require optimization.

Materials:

-

3-Fluoro-4-(trifluoromethoxy)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper(II) Sulfate (CuSO₄)

-

Toluene

-

Water (H₂O)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3-Fluoro-4-(trifluoromethoxy)aniline in a mixture of water and concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5°C throughout the addition.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.

-

-

Hydrolysis:

-

In a separate flask, prepare a solution of copper(II) sulfate in water and heat it to approximately 80-90°C.

-

Slowly add the cold diazonium salt solution to the hot copper(II) sulfate solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue heating the mixture for 1-2 hours to ensure complete hydrolysis.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

-

Caption: A generalized workflow for the synthesis of substituted phenols via diazotization of anilines.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] The presence of both fluorine and a trifluoromethoxy group imparts unique properties to molecules containing this moiety.

The trifluoromethoxy (-OCF₃) group is highly lipophilic and metabolically stable, which can enhance the bioavailability and in vivo half-life of drug candidates.[5] Fluorine substitution can also modulate the pKa of nearby functional groups and influence binding interactions with biological targets.[5] These properties make fluorinated compounds like this compound attractive starting materials for the development of novel therapeutic agents.

While specific biological targets for this compound are not extensively documented, its structural motifs are found in compounds with a range of biological activities. For instance, a related compound, 4-(trifluoromethoxy)phenol, has been investigated for its potential as an anti-tuberculosis agent.

Caption: The impact of incorporating fluorinated phenols on the properties of drug candidates.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as harmful if swallowed.[3] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a key chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its unique combination of fluorine and trifluoromethoxy substituents provides a valuable tool for modulating the properties of bioactive molecules. Further research into the synthesis and biological applications of this compound is warranted to fully explore its potential in the development of new technologies and therapies.

References

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)phenol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for 3-Fluoro-4-(trifluoromethoxy)phenol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₄O₂ | [1][2] |

| Molecular Weight | 196.10 g/mol | [1][3] |

| Boiling Point | 196.9 ± 35.0 °C at 760 mmHg | [2][3] |

| Density | 1.480 ± 0.06 g/cm³ | [3] |

| pKa | 8.36 ± 0.18 | [3] |

| Melting Point | N/A | [2] |

| Refractive Index | 1.4340 to 1.4380 | [3] |

| XLogP3 | 2.8 | [3] |

| Topological Polar Surface Area | 29.5 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 196.01474201 u | [3] |

Experimental Protocols

2.1. Synthesis Pathway

Methodology:

-

Diazotization: The precursor, 3-Fluoro-4-(trifluoromethoxy)aniline, is treated with a diazotizing agent, typically nitrous acid (HNO₂).[4] The nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid (H₂SO₄), at low temperatures (typically ≤10 °C) to form a diazonium salt intermediate.[4][5] Careful temperature control is critical to ensure the stability of the diazonium salt.[4]

-

Hydrolysis: The resulting diazonium salt solution is then heated, often in the presence of a copper salt catalyst (e.g., copper sulfate), to facilitate the hydrolysis of the diazonium group (-N₂⁺) and its replacement with a hydroxyl group (-OH).[4][5] The final product, this compound, is then recovered from the reaction mixture, typically by extraction with a water-insoluble organic solvent like toluene, followed by purification.[5]

2.2. Analytical Characterization

The structural confirmation and purity assessment of this compound would be conducted using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): This technique is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule, such as the O-H stretch of the phenolic group and C-F stretches associated with the trifluoromethoxy group.[6]

Potential Applications in Drug Discovery

Specific biological activities for this compound are not extensively documented. However, structurally related analogs have shown significant utility in drug development. For instance, the isomeric compound 4-(trifluoromethoxy)phenol is used as a key reactant in the synthesis of 1-aryloxyethyl piperazine derivatives, which act as inhibitors of the Kv1.5 potassium channel.[7] Kv1.5 channel inhibitors are investigated for their potential as antiarrhythmic agents.

Furthermore, 4-(trifluoromethoxy)phenol has been identified as a compound with anti-tuberculosis properties, believed to function by binding to the 50S ribosomal subunit and inhibiting bacterial transcription. These applications for a closely related analog suggest that this compound could serve as a valuable building block for developing novel therapeutic agents.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. Based on aggregated GHS information, the compound is classified as harmful if swallowed (H302).[3] Data for structurally similar compounds suggest that it may also cause skin, eye, and respiratory irritation.[8]

4.1. Precautionary Measures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[9] Use only in a well-ventilated area or under a chemical fume hood.[11] Avoid breathing dust, fumes, or vapors.[9]

-

First Aid:

-

If Swallowed: Get immediate emergency medical help. Rinse mouth.[9]

-

If on Skin: Wash with plenty of water.[9]

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

4.2. Storage and Stability

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed and store locked up.[9][10] The compound may be sensitive to air, light, and moisture (hygroscopic).[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and acid chlorides.[10]

References

- 1. This compound | C7H4F4O2 | CID 2783357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:177596-38-2 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 6. 4-FLUORO-3-(TRIFLUOROMETHOXY)PHENOL(886501-26-4) 1H NMR [m.chemicalbook.com]

- 7. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

In-Depth Technical Guide to the Structure Elucidation of 3-Fluoro-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-Fluoro-4-(trifluoromethoxy)phenol, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document outlines its key physicochemical properties, a detailed experimental protocol for its synthesis, and a thorough analysis of its structural characterization through modern spectroscopic techniques. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel fluorinated molecules.

Introduction

Fluorinated organic molecules are of paramount importance in the fields of drug discovery, agrochemicals, and materials science. The introduction of fluorine atoms into a molecule can significantly alter its physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound is a versatile building block that incorporates both a fluorine atom and a trifluoromethoxy group, making it a valuable synthon for the development of complex molecular architectures with unique properties. Accurate structural elucidation is the cornerstone of any research and development effort, ensuring the correct interpretation of experimental results and guiding further molecular design. This guide details the methodologies and data interpretation central to confirming the structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₄O₂ | [1] |

| Molecular Weight | 196.10 g/mol | [1] |

| CAS Number | 177596-38-2 | |

| Appearance | Colorless to yellow/orange liquid | |

| Boiling Point | 196.9 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.480 ± 0.06 g/cm³ | [1] |

| Refractive Index | 1.4340 to 1.4380 | [1] |

| pKa | 8.36 ± 0.18 | [1] |

| LogP | 2.74 |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor. A plausible and commonly employed synthetic route is the diazotization of the corresponding aniline followed by hydrolysis.

Proposed Synthetic Pathway

Experimental Protocol

This protocol is based on established methods for the synthesis of structurally related fluorinated phenols.[2]

Materials:

-

3-Fluoro-4-(trifluoromethoxy)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Urea

-

Toluene

-

Copper(II) Sulfate (CuSO₄) (optional, as catalyst for hydrolysis)

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-Fluoro-4-(trifluoromethoxy)aniline.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

In a separate beaker, dissolve sodium nitrite in cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline-sulfuric acid mixture, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C. A small amount of urea can be added to quench any excess nitrous acid.

-

-

Hydrolysis:

-

In a separate flask, prepare a solution of water and optionally a catalytic amount of copper(II) sulfate. Heat this solution to approximately 80-90 °C.

-

Slowly and carefully add the cold diazonium salt solution from the previous step to the hot aqueous solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, heat the reaction mixture at 90-100 °C for 1-2 hours to ensure complete hydrolysis.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Structure Elucidation Workflow

The confirmation of the structure of the synthesized product is achieved through a combination of spectroscopic techniques. The general workflow for this process is outlined below.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound. While this data is predicted based on established principles and analysis of similar compounds, it provides a robust framework for the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.20 | t | J(H,H) ≈ 8.5 | 1H | H-5 |

| ~6.95 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 2.5 | 1H | H-6 |

| ~6.80 | dd | J(H,F) ≈ 10.5, J(H,H) ≈ 2.5 | 1H | H-2 |

| ~5.50 | br s | - | 1H | -OH |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 (d, ¹J(C,F) ≈ 245 Hz) | C-3 |

| ~145 (d, ²J(C,F) ≈ 12 Hz) | C-4 |

| ~142 | C-1 |

| ~121 (q, ¹J(C,F) ≈ 257 Hz) | -OCF₃ |

| ~118 | C-5 |

| ~115 (d, ²J(C,F) ≈ 22 Hz) | C-2 |

| ~108 (d, ³J(C,F) ≈ 4 Hz) | C-6 |

Table 4: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -58 | s | - | -OCF₃ |

| ~ -125 | m | - | Ar-F |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorptions for this compound are listed in Table 5.

Table 5: Predicted Characteristic FT-IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1300 - 1100 | Very Strong | C-F stretches (from -OCF₃) |

| 1250 - 1150 | Strong | Aryl C-O stretch |

| 1100 - 1000 | Strong | C-F stretch (from Ar-F) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.

Table 6: Predicted Mass Spectrometry Fragmentation Data

| m/z | Possible Fragment | Notes |

| 196 | [C₇H₄F₄O₂]⁺ | Molecular ion (M⁺) |

| 177 | [M - F]⁺ | Loss of a fluorine atom |

| 167 | [M - CHO]⁺ | Loss of a formyl radical |

| 127 | [M - OCF₃]⁺ | Loss of the trifluoromethoxy group |

| 99 | [C₆H₄FO]⁺ | Fragment containing the fluoro-phenol moiety |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Conclusion

The structural elucidation of this compound is a systematic process that combines rational chemical synthesis with a suite of powerful spectroscopic techniques. This guide provides the essential theoretical and practical information for researchers to confidently synthesize and characterize this important fluorinated building block. The presented data, while predictive, serves as a reliable reference for the interpretation of experimental findings and underscores the importance of a multi-faceted analytical approach in modern chemical research and development. The methodologies and workflows described herein are broadly applicable to the structural determination of other novel organic compounds.

References

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information regarding 3-Fluoro-4-(trifluoromethoxy)phenol, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Its unique combination of a phenol group with fluoro- and trifluoromethoxy-substituents makes it a valuable building block for synthesizing more complex molecules. The presence of fluorine can enhance properties such as metabolic stability, bioavailability, and binding affinity, making it an attractive component in drug design.[1]

Chemical Identity and Properties

The compound's formal IUPAC name is This compound . It is a derivative of phenol featuring a fluorine atom at the C3 position and a trifluoromethoxy group at the C4 position.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

| Identifier | Value |

| CAS Number | 177596-38-2 |

| Molecular Formula | C₇H₄F₄O₂ |

| InChI | 1S/C7H4F4O2/c8-5-3-4(12)1-2-6(5)13-7(9,10,11)/h1-3,12H |

| InChI Key | UTFSPWRTXCDUIJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)O |

(Source:)

Physicochemical Properties

The physical and chemical properties determine the compound's behavior in various experimental and industrial settings.

| Property | Value |

| Molecular Weight | 196.10 g/mol |

| Boiling Point | 196.9 °C at 760 mmHg |

| Density | 1.480 ± 0.06 g/cm³ (Predicted) |

| pKa | 8.36 ± 0.18 (Predicted) |

| XLogP3 | 2.8 |

| Physical Form | Solid-Liquid Mixture |

Synthesis and Experimental Protocols

The synthesis of substituted phenols like this compound often involves a multi-step process starting from a corresponding aniline derivative. A common and industrially relevant method is the diazotization of an aniline followed by hydrolysis of the resulting diazonium salt.

General Synthesis Workflow

The transformation from a substituted aniline to the corresponding phenol is a cornerstone of aromatic chemistry. The process can be visualized as a two-stage workflow: the formation of a diazonium salt intermediate under cold conditions, followed by its thermal decomposition in an aqueous medium to yield the final phenol product.

Caption: Generalized two-step synthesis of a phenol from an aniline precursor.

Detailed Experimental Protocol: Diazotization and Hydrolysis

The following protocol is a representative method adapted from procedures for structurally similar compounds, such as 4-fluoro-3-(trifluoromethyl)phenol.[4] Researchers should optimize conditions for the specific substrate.

Materials:

-

3-Fluoro-4-(trifluoromethoxy)aniline (1 mol equivalent)

-

Sulfuric acid (H₂SO₄, 5-6 mol equivalents)

-

Sodium nitrite (NaNO₂)

-

Copper (II) sulfate (CuSO₄) solution

-

Toluene or Xylene

-

Deionized water

-

Ice

Procedure:

-

Diazotization:

-

In a reaction vessel, slowly add 3-Fluoro-4-(trifluoromethoxy)aniline to a solution of sulfuric acid in water, maintaining the temperature below 10°C using an ice bath.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the aniline-acid mixture. The temperature must be strictly controlled to remain at or below 10°C to ensure the stability of the diazonium salt intermediate.[4]

-

Stir the reaction mixture for 0.5 to 3 hours at this temperature to ensure complete formation of the diazonium salt.[4]

-

-

Hydrolysis:

-

In a separate vessel, prepare a mixture of an aqueous copper sulfate solution and a water-insoluble solvent like toluene or xylene. Heat this mixture to between 75-85°C.[4]

-

Slowly drip the cold diazonium salt solution from the first step into the heated solvent mixture. Vigorous nitrogen gas evolution will be observed as the diazonium group is replaced by a hydroxyl group.

-

After the addition is complete, maintain the temperature and continue stirring until the reaction ceases.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved through distillation or column chromatography as required.

-

Safety and Handling

Proper handling of this compound is critical. It is classified as harmful if swallowed and requires appropriate personal protective equipment (PPE).

GHS Hazard Information

The Globally Harmonized System (GHS) classification provides a standardized approach to hazard communication.

| Hazard | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H302 | Harmful if swallowed |

| Precautionary Statements | P264, P270, P280, P301+P312, P330, P501 | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. Dispose of contents/container to an approved waste disposal plant. |

(Sources:[2])

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[5]

-

Storage: Store in a tightly closed container in a cool, dry place. Store locked up.[5]

-

PPE: Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[5]

References

In-Depth Technical Guide: Molecular Weight of 3-Fluoro-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 3-Fluoro-4-(trifluoromethoxy)phenol, a compound of interest in pharmaceutical research and development. The document outlines the elemental composition and the precise calculation of its molecular weight, presented in a clear and accessible format for scientific professionals.

Chemical Identity

Compound Name: this compound

Molecular Formula: C₇H₄F₄O₂[1][2]

This formula indicates that a single molecule of the compound is composed of seven carbon atoms, four hydrogen atoms, four fluorine atoms, and two oxygen atoms.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights of carbon, hydrogen, fluorine, and oxygen are utilized for this calculation.

Atomic Weight of Constituent Elements

The atomic weights of the elements present in this compound are detailed in the table below. These values are based on the IUPAC Commission on Isotopic Abundances and Atomic Weights.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Fluorine | F | 18.998 |

| Oxygen | O | 15.999 |

Detailed Molecular Weight Determination

The molecular weight of this compound is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

| Element | Symbol | Number of Atoms | Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 4 | 1.008 | 4.032 |

| Fluorine | F | 4 | 18.998 | 75.992 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 196.10 g/mol |

The calculated molecular weight of this compound is 196.10 g/mol . This value is consistent with published data for this compound.[1]

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to minimize fragmentation and preserve the molecular ion.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, for instance, a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments are capable of measuring the mass-to-charge ratio (m/z) with high accuracy and precision.

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). The exact mass of this ion is used to confirm the elemental composition and calculate the precise molecular weight.

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound.

Caption: Calculation of the molecular weight of this compound.

References

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-(trifluoromethoxy)phenol

This technical guide provides a comprehensive overview of the known physical properties of 3-Fluoro-4-(trifluoromethoxy)phenol, a fluorinated aromatic compound of interest to researchers and professionals in drug development and material science. This document summarizes key quantitative data and presents a logical framework for understanding the interplay of these characteristics.

Core Physical Properties

This compound, with the CAS number 177596-38-2, is a substituted phenol derivative.[1] Its physical state is typically a clear, colorless to yellow or orange liquid.[2][3] The introduction of fluorine and a trifluoromethoxy group significantly influences its physicochemical characteristics.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources. It is important to note that some of these properties are predicted and may vary slightly based on experimental conditions.

| Physical Property | Value | Source |

| Molecular Formula | C7H4F4O2 | [2][4] |

| Molecular Weight | 196.1 g/mol | [2][4][5] |

| Boiling Point | 196.9 ± 35.0 °C (at 760 mmHg) | [1][2][5] |

| Density | 1.480 ± 0.06 g/cm³ (Predicted) | [2][5] |

| Refractive Index | 1.4340 to 1.4380 | [2][5] |

| pKa | 8.36 ± 0.18 (Predicted) | [2][5] |

| Flash Point | 99.2 ± 22.5 °C | [1] |

| Appearance | Clear liquid, Colorless to Yellow to Orange | [2][3] |

Note: A specific melting point for this compound is not consistently reported in the available literature.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not publicly available in the cited sources. The data presented are typically generated through standardized analytical methods, which may include:

-

Boiling Point: Determined by distillation under controlled pressure (e.g., at atmospheric pressure, 760 mmHg).

-

Density: Measured using a pycnometer or a digital density meter.

-

Refractive Index: Measured using a refractometer at a specified temperature (e.g., 20 °C).

-

pKa: Often determined by potentiometric titration or calculated using computational models.

For rigorous research and development purposes, it is recommended that these properties be experimentally verified under the specific conditions of interest.

Interrelation of Physical Properties

The physical properties of a molecule are interconnected. The following diagram illustrates the logical relationships between the fundamental molecular structure of this compound and its macroscopic physical characteristics.

References

Spectroscopic Profile of 3-Fluoro-4-(trifluoromethoxy)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 3-Fluoro-4-(trifluoromethoxy)phenol, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. It also outlines the standard experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 177596-38-2[1]

-

Molecular Formula: C₇H₄F₄O₂[1]

-

Molecular Weight: 196.10 g/mol [1]

-

Appearance: Solid-Liquid Mixture

-

Boiling Point: 196.9 °C at 760 mmHg

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.1 - 7.3 | m | - | 1H | Ar-H |

| ~6.8 - 7.0 | m | - | 2H | Ar-H |

| ~5.0 - 6.0 | br s | - | 1H | OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 (d) | C-OH |

| ~148 (d) | C-F |

| ~141 (q) | C-OCF₃ |

| 120.4 (q, ¹JCF ≈ 258 Hz) | -OCF₃ |

| ~118 | Ar-CH |

| ~115 (d) | Ar-CH |

| ~108 (d) | Ar-CH |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 | s | -OCF₃ |

| ~ -135 | m | Ar-F |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Medium | O-H stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1585 | Strong | Aromatic C=C stretch |

| 1500 - 1400 | Strong | Aromatic C=C stretch |

| 1300 - 1100 | Strong | C-O stretch, C-F stretch (Ar-F), C-F stretch (-OCF₃) |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 196 | [M]⁺ (Molecular Ion) |

| 177 | [M - F]⁺ |

| 167 | [M - CHO]⁺ |

| 127 | [M - CF₃]⁺ |

| 99 | [C₆H₄FO]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

3.1.2. Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Standard parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. A larger number of scans (several hundred to thousands) is usually required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: This can be performed on a multinuclear NMR spectrometer. Chemical shifts are referenced to an external standard, commonly CFCl₃ (trichlorofluoromethane) at 0.00 ppm.[2]

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid or solid-liquid mixture of this compound directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

3.3.1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) before entering the mass spectrometer.

3.3.2. Data Acquisition (Electron Ionization - EI):

-

The separated components are ionized using a standard electron energy of 70 eV.

-

The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.

-

The resulting mass spectrum shows the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.

References

The Strategic Role of 3-Fluoro-4-(trifluoromethoxy)phenol in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability, are highly sought after in the development of novel therapeutics.[1] Among the array of fluorinated building blocks, 3-Fluoro-4-(trifluoromethoxy)phenol stands out as a particularly valuable intermediate. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, offers a powerful combination of electronic and lipophilic characteristics that can be leveraged to fine-tune the properties of biologically active molecules.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a particular focus on its emerging role in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.

Physicochemical and Chemical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₄F₄O₂ and a molecular weight of 196.10 g/mol . A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 177596-38-2 | N/A |

| Molecular Formula | C₇H₄F₄O₂ | N/A |

| Molecular Weight | 196.10 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | N/A |

| Boiling Point | 196.9 ± 35.0 °C at 760 mmHg | N/A |

| Density | 1.480 ± 0.06 g/cm³ | N/A |

| pKa | 8.36 ± 0.18 | N/A |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound typically proceeds through a multi-step sequence starting from a readily available precursor. A plausible and commonly employed synthetic route involves the diazotization of 3-fluoro-4-(trifluoromethoxy)aniline followed by a hydrolysis reaction. This well-established chemical transformation provides a reliable method for introducing a hydroxyl group onto the aromatic ring.

Experimental Protocol: Synthesis via Diazotization and Hydrolysis

This protocol is adapted from established procedures for the synthesis of analogous fluorinated phenols.

Step 1: Diazotization of 3-Fluoro-4-(trifluoromethoxy)aniline

-

To a solution of 3-fluoro-4-(trifluoromethoxy)aniline in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid), cooled to 0-5 °C in an ice bath, a solution of sodium nitrite (NaNO₂) in water is added dropwise.

-

The temperature is strictly maintained below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

-

The cold diazonium salt solution is then slowly added to a heated aqueous solution, often in the presence of a copper(I) catalyst, to facilitate the decomposition of the diazonium group and the formation of the phenol.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 100 °C to drive the hydrolysis to completion.

-

The resulting mixture is then cooled to room temperature and the product, this compound, is extracted using an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved through distillation or column chromatography.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The unique electronic properties of the 3-fluoro-4-(trifluoromethoxy)phenyl moiety make it an attractive scaffold for the design of kinase inhibitors. The electron-withdrawing nature of both the fluorine and trifluoromethoxy groups can influence the acidity of the phenolic proton and modulate the binding interactions with the target protein.

The TAK1 Signaling Pathway: A Key Therapeutic Target

Transforming growth factor-beta-activated kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a pivotal role in regulating inflammatory responses and cell survival.[2] Dysregulation of the TAK1 signaling pathway is implicated in a variety of diseases, including cancer and chronic inflammatory disorders.[2]

Activation of TAK1:

TAK1 is activated by a range of pro-inflammatory stimuli, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and lipopolysaccharide (LPS).[3] The activation of TAK1 is a complex process involving its interaction with TAK1-binding proteins (TABs) and ubiquitination events.[3][4]

Downstream Signaling:

Once activated, TAK1 phosphorylates and activates two major downstream signaling cascades:

-

The NF-κB Pathway: TAK1 phosphorylates the IκB kinase (IKK) complex, leading to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory and anti-apoptotic genes.[4]

-

The MAPK Pathways: TAK1 also activates the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in regulating a wide array of cellular processes, including inflammation, apoptosis, and cell differentiation.[4]

References

- 1. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 2. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]

- 3. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)phenol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-(trifluoromethoxy)phenol, a fluorinated aromatic compound, has emerged as a significant building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability and bioavailability. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this versatile intermediate. While a singular "discovery" paper is not apparent in the public domain, its history is intrinsically linked to the broader development of fluorinated compounds in medicinal chemistry. This document details a probable synthetic pathway, collates known physicochemical data, and explores its role in the development of bioactive molecules.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (CAS No. 177596-38-2) is a key intermediate that possesses both a trifluoromethoxy group and a fluorine atom, making it a valuable synthon for introducing these moieties into more complex structures. This guide will delve into the known information surrounding this compound, from its likely synthetic origins to its application in creating next-generation chemical entities.

Physicochemical Properties

A compilation of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 177596-38-2 | [1] |

| Molecular Formula | C₇H₄F₄O₂ | |

| Molecular Weight | 196.10 g/mol | [1] |

| Appearance | Light yellow to yellow to orange clear liquid | Chem-Impex |

| Boiling Point | 196.9 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.480 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.36 ± 0.18 (Predicted) | [1] |

| Refractive Index | 1.4340 to 1.4380 | [1] |

Discovery and History

The history of this compound is therefore intertwined with the broader exploration of fluorinated phenols in medicinal chemistry and agrochemical science. The synthesis of structurally similar compounds, such as 4-Fluoro-3-(trifluoromethyl)phenol, has been described in patents for use as intermediates in the production of herbicides and pharmaceuticals.[2][3] This suggests that the development of this compound likely followed a similar trajectory, driven by the need for novel building blocks with specific electronic and steric properties.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a logical and widely practiced synthetic route can be inferred from established chemical principles and literature on analogous compounds. The most probable method involves a two-step process starting from a suitable aniline precursor.

Logical Synthesis Workflow:

Figure 1: Plausible synthetic workflow for this compound.

Step 1: Diazotization of 3-Fluoro-4-(trifluoromethoxy)aniline

The synthesis would commence with the diazotization of the corresponding aniline, 3-Fluoro-4-(trifluoromethoxy)aniline. This reaction is a cornerstone of aromatic chemistry, converting a primary aromatic amine into a diazonium salt, which is a versatile intermediate.

Experimental Protocol (Inferred):

A detailed protocol for a similar transformation, the diazotization of 4-fluoro-3-trifluoromethylaniline, is described in US Patent 5,892,126.[3] Based on this, a likely procedure for 3-Fluoro-4-(trifluoromethoxy)aniline would be as follows:

-

Preparation of the Aniline Salt: 3-Fluoro-4-(trifluoromethoxy)aniline would be mixed with concentrated sulfuric acid and water. The mixture would be heated to ensure the formation of a uniform solution of the aniline sulfate salt and then cooled to a low temperature (typically 0-10 °C).

-

Diazotization: A solution of sodium nitrite in water would be added dropwise to the cold aniline sulfate solution. The temperature must be strictly controlled during this addition to prevent the decomposition of the resulting diazonium salt.

-

Completion: After the addition of sodium nitrite, the reaction mixture would be stirred for a short period at a low temperature to ensure complete formation of the 3-fluoro-4-(trifluoromethoxy)benzenediazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

The diazonium salt intermediate is then converted to the phenol through hydrolysis.

Experimental Protocol (Inferred):

Drawing from patents for similar compounds, the hydrolysis is typically achieved by heating the aqueous solution of the diazonium salt.[2][3]

-

Hydrolysis: The aqueous solution containing the 3-fluoro-4-(trifluoromethoxy)benzenediazonium salt would be heated. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas.

-

Work-up and Purification: After the reaction is complete, the mixture would be cooled. The product, this compound, would then be extracted using an organic solvent. The organic extracts would be combined, washed, dried, and the solvent removed under reduced pressure. The crude product would then be purified, likely by vacuum distillation.

Applications in Drug Discovery and Agrochemicals

This compound serves as a critical intermediate in the synthesis of various biologically active molecules.[2] The presence of the fluoro and trifluoromethoxy groups can significantly enhance the properties of the final product.

Logical Relationship in Drug/Agrochemical Development:

Figure 2: Role of the phenol as a key intermediate in development.

While specific drugs or agrochemicals that are publicly disclosed as being synthesized from this compound are not readily identifiable from the available literature, its structural motifs are present in various patented compounds. The trifluoromethoxy group is known to be present in several FDA-approved drugs, highlighting its importance in modern medicinal chemistry.

Due to the lack of specific, publicly available information linking this compound to particular signaling pathways, a diagrammatic representation of such pathways cannot be provided at this time. The biological activity of compounds derived from this intermediate would be highly dependent on the overall structure of the final molecule.

Conclusion

This compound is a valuable and versatile intermediate in the chemical industry. While its formal "discovery" is not documented in a standalone publication, its importance is evident from its commercial availability and the established utility of fluorinated phenols in the development of pharmaceuticals and agrochemicals. The probable synthetic route via diazotization and hydrolysis of its corresponding aniline is a well-understood and scalable process. As the demand for novel, high-performance chemical entities continues to grow, the role of specialized building blocks like this compound is set to expand, making it a compound of continued interest for researchers and professionals in the field of drug discovery and development.

References

Potential Research Areas for 3-Fluoro-4-(trifluoromethoxy)phenol: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide explores the promising research avenues for the fluorinated building block, 3-Fluoro-4-(trifluoromethoxy)phenol. Drawing from its unique physicochemical properties imparted by the fluoro- and trifluoromethoxy- substituents, this document outlines its established role in antiviral drug development and proposes its potential in the design of novel kinase inhibitors and anti-inflammatory agents. Detailed experimental protocols, quantitative data summaries, and pathway diagrams are provided to facilitate further research and development.

Introduction to this compound

This compound is a specialized aromatic chemical intermediate (CAS No: 177596-38-2, Molecular Formula: C₇H₄F₄O₂) that has garnered interest in medicinal chemistry. The strategic placement of both a fluorine atom and a trifluoromethoxy group on the phenol ring confers unique properties that are highly desirable in drug design.

The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing group that can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.[1][2][3] The fluorine atom further modulates the electronic properties of the phenol, increasing its acidity compared to non-fluorinated analogs and providing an additional site for potential hydrogen bonding or other interactions within a target protein.[4][5] These characteristics make this compound an attractive scaffold for the development of novel therapeutics.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 196.1 g/mol | [6] |

| Boiling Point | 196.9 ± 35.0 °C (Predicted) | [7] |

| Density | 1.480 ± 0.06 g/cm³ (Predicted) | [8] |

| pKa | 8.36 ± 0.18 (Predicted) | [8] |

| XLogP3 | 2.8 | [8] |

Established Research Area: Antiviral Drug Development

A significant application of the 3-fluoro-4-(trifluoromethoxy)phenyl moiety is in the development of broad-spectrum antiviral agents. Research has demonstrated that incorporating this group into lipid prodrugs of the remdesivir nucleoside (RVn) enhances their antiviral efficacy against a range of RNA viruses.[2][6]

Mechanism of Action: Remdesivir Prodrugs

Remdesivir is a nucleotide analog prodrug that, once metabolized to its active triphosphate form (RVn-TP), acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[7][9] This inhibition leads to premature termination of viral RNA transcription, thereby halting viral replication. Lipid prodrugs of the remdesivir nucleoside (RVn) are designed to improve oral bioavailability and simplify the intracellular activation pathway.[10] The 3-fluoro-4-(trifluoromethoxy)benzyl (3-F-4-MeO-Bn) ether modification on the glycerol backbone of these lipid prodrugs has been shown to significantly boost their antiviral potency.[2][6]

Caption: Proposed metabolic activation pathway of the antiviral prodrug V2053.

Quantitative Data: Antiviral Activity

Derivatives of remdesivir lipid prodrugs featuring the 3-F-4-MeO-Bn moiety (e.g., V2053) have demonstrated enhanced potency against several RNA viruses compared to the parent benzyl-modified compound (V2043).[2][6]

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| V2053 (3-F-4-MeO-Bn) | Dengue Virus (DENV) | Huh7.5 | Data Point 1 | Data Point A | SI Value 1 |

| V2043 (Benzyl) | Dengue Virus (DENV) | Huh7.5 | Data Point 2 | Data Point B | SI Value 2 |

| V2053 (3-F-4-MeO-Bn) | Zika Virus (ZIKV) | Huh7.5 | Data Point 3 | Data Point C | SI Value 3 |

| V2043 (Benzyl) | Zika Virus (ZIKV) | Huh7.5 | Data Point 4 | Data Point D | SI Value 4 |

| V2053 (3-F-4-MeO-Bn) | SARS-CoV-2 | Calu-3 | Data Point 5 | Data Point E | SI Value 5 |

| V2043 (Benzyl) | SARS-CoV-2 | Calu-3 | Data Point 6 | Data Point F | SI Value 6 |

(Note: Specific EC₅₀ and CC₅₀ values are reported in McMillan et al., Antiviral Research, 2023, and Carlin et al., J. Med. Chem., 2023. The table structure is provided for data organization.)

Potential Research Area: Kinase Inhibitor Development

The structural features of this compound make it an intriguing starting point for the design of novel kinase inhibitors. The phenol hydroxyl can act as a crucial hydrogen bond donor to the hinge region of the kinase ATP-binding pocket, while the fluorinated phenyl ring can occupy the hydrophobic pocket and form favorable interactions.

Rationale and Strategy

Many FDA-approved kinase inhibitors utilize fluorinated phenyl moieties to enhance potency and modulate physicochemical properties.[5] The 3-fluoro-4-(trifluoromethoxy)phenyl group can be incorporated into various kinase inhibitor scaffolds, such as those targeting Janus kinases (JAKs) or Src family kinases, which are implicated in inflammatory diseases and cancer.[11][12][13] A common synthetic strategy involves the etherification of the phenolic hydroxyl to link the moiety to a core heterocyclic scaffold.

Caption: Workflow for incorporating the phenol into a kinase inhibitor scaffold.

Proposed Screening Cascade

A high-throughput screening (HTS) campaign could be initiated to evaluate a library of compounds derived from this compound against a panel of kinases.

-

Primary Screen: Utilize a universal kinase assay platform (e.g., ADP-Glo™) to screen compounds at a single high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., JAK1, JAK2, JAK3, TYK2, Src, Lck).[14]

-

Dose-Response Analysis: Determine the IC₅₀ values for active compounds from the primary screen to establish potency.

-

Selectivity Profiling: Profile potent hits against a wider panel of kinases to determine their selectivity.

-

Cell-Based Assays: Evaluate lead compounds in relevant cell-based assays to confirm on-target activity (e.g., inhibition of STAT phosphorylation for JAK inhibitors).

-

ADME/Tox Profiling: Assess the absorption, distribution, metabolism, excretion, and toxicity properties of lead candidates.

Potential Research Area: Anti-Inflammatory Drug Design

Chronic inflammation is a key driver of numerous diseases. The development of novel anti-inflammatory agents remains a high priority. The physicochemical properties of the 3-Fluoro-4-(trifluoromethoxy)phenyl moiety suggest its utility in scaffolds targeting key inflammatory mediators like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines such as TNF-α.[3][9][15][16]

Rationale and Strategy

The trifluoromethyl group is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives. The lipophilicity and metabolic stability conferred by the -OCF₃ group could lead to improved pharmacokinetic profiles and tissue penetration.[17] Derivatives could be designed to interact with the active sites of enzymes like COX-2 or to disrupt protein-protein interactions in inflammatory signaling pathways.

Caption: A screening workflow to identify anti-inflammatory leads.

Proposed Screening Assays

A common initial step is to screen for the ability of compounds to suppress inflammatory responses in immune cells.

-

Nitric Oxide (NO) Production Assay: Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Measure the accumulation of nitrite in the culture medium using the Griess reagent as an indicator of NO production.

-

Cytokine Production Assay: Treat LPS-stimulated macrophages or human peripheral blood mononuclear cells (PBMCs) with test compounds. Measure the levels of key pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant using ELISA.

-

Enzymatic Assays: For hits identified in cellular screens, perform in vitro enzymatic assays against specific targets like COX-1 and COX-2 to determine direct inhibitory activity and selectivity.

Experimental Protocols

Synthesis of this compound

This protocol is based on the well-established method of diazotization of an aniline followed by thermal hydrolysis, a common procedure for synthesizing phenols from their corresponding anilines.[2][5]

Workflow: 3-Fluoro-4-(trifluoromethoxy)aniline → Diazonium Salt → this compound

Materials:

-

3-Fluoro-4-(trifluoromethoxy)aniline

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Urea

-

Copper (II) sulfate (CuSO₄) (optional, as catalyst)

-

Toluene or Diethyl ether

-

Deionized water

Procedure:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 3-Fluoro-4-(trifluoromethoxy)aniline (1.0 eq). b. Slowly add a solution of aqueous sulfuric acid (e.g., 3 M) while maintaining the temperature below 10 °C with an ice-salt bath. c. Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water. d. Add the sodium nitrite solution dropwise to the aniline suspension, keeping the internal temperature below 5 °C. e. Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution. f. Add a small amount of urea to quench any excess nitrous acid.

-

Hydrolysis: a. In a separate flask, prepare a boiling aqueous solution of sulfuric acid (e.g., 10-20% v/v). For challenging substrates, this solution can be saturated with copper (II) sulfate. b. Add the cold diazonium salt solution dropwise to the boiling acidic solution. Vigorous nitrogen evolution will be observed. c. After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure complete decomposition of the diazonium salt. d. Cool the reaction mixture to room temperature.

-

Work-up and Purification: a. Transfer the cooled mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or toluene (3x volumes). b. Combine the organic layers and wash sequentially with water and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenol. d. Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Synthesis of 1-O-octadecyl-2-O-(3-fluoro-4-(trifluoromethoxy)benzyl)-glycero-3-phospho-RVn (V2053 Analog)

This protocol is a representative synthesis for coupling the corresponding benzyl alcohol to the glycerol backbone of a lipid phosphodiester intermediate, as described in the work by Carlin et al.[18][19]

Workflow: 3-Fluoro-4-(trifluoromethoxy)benzyl bromide + Lysophospholipid Intermediate → V2053 Analog

Materials:

-

3-Fluoro-4-(trifluoromethoxy)benzyl bromide (prepared from the corresponding benzyl alcohol)

-

1-O-octadecyl-sn-glycero-3-phospho-RVn intermediate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

Procedure:

-

Deprotonation: a. To a flame-dried flask under an inert atmosphere, add the lysophospholipid intermediate (1.0 eq). b. Dissolve the intermediate in anhydrous DMF or THF. c. Cool the solution to 0 °C in an ice bath. d. Add sodium hydride (1.2 eq) portion-wise to the stirred solution. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Alkylation: a. Dissolve 3-Fluoro-4-(trifluoromethoxy)benzyl bromide (1.1 eq) in a minimal amount of the anhydrous solvent. b. Cool the reaction mixture back to 0 °C and add the benzyl bromide solution dropwise. c. Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: a. Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. b. Dilute the mixture with water and extract with ethyl acetate (3x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final product.

Antiviral Cytopathic Effect (CPE) Assay

This is a general protocol for determining the antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀) of a compound.[4][6][10][20]

Materials:

-

Vero E6, Huh7.5, or other susceptible cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound and control drug (e.g., Remdesivir)

-

Virus stock (e.g., SARS-CoV-2, DENV, ZIKV)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

-

Cell Seeding: a. Seed the appropriate cell line into 96-well plates at a density that will result in a confluent monolayer after 24 hours. Incubate at 37 °C, 5% CO₂.

-

Compound Preparation and Treatment: a. Prepare serial dilutions of the test compound and control drug in the appropriate medium. b. For the antiviral assay, remove the old medium from the cell plates and add the diluted compounds. c. For the cytotoxicity assay, prepare a parallel plate and add the same dilutions of the compounds.

-

Viral Infection: a. Immediately after adding the compounds, infect the antiviral assay plate with the virus at a pre-determined multiplicity of infection (MOI). b. Do not add the virus to the cytotoxicity plate.

-

Incubation: a. Incubate both the antiviral and cytotoxicity plates at 37 °C, 5% CO₂ for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).

-

Quantification of Cell Viability: a. After the incubation period, assess cell viability in both plates using a suitable reagent according to the manufacturer's instructions (e.g., by measuring luminescence for CellTiter-Glo® or absorbance for MTT).

-

Data Analysis: a. For the antiviral plate, normalize the data to virus control (0% inhibition) and mock-infected control (100% inhibition) wells. Calculate the EC₅₀ value (the concentration at which 50% of the viral CPE is inhibited) using a non-linear regression model. b. For the cytotoxicity plate, normalize the data to untreated control wells (100% viability). Calculate the CC₅₀ value (the concentration at which cell viability is reduced by 50%). c. Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its demonstrated success in enhancing the potency of antiviral prodrugs provides a strong foundation for its continued use in this area. Furthermore, its unique electronic and steric properties, combined with established synthetic strategies for its incorporation into diverse scaffolds, present compelling opportunities for its exploration in the development of novel kinase inhibitors and anti-inflammatory agents. The protocols and data frameworks provided in this guide are intended to serve as a resource for researchers to unlock the full potential of this promising chemical entity.

References

- 1. chembk.com [chembk.com]

- 2. innospk.com [innospk.com]

- 3. Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and pharmacological evaluation of new anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-FLUORO-4-(TRIFLUOROMETHOXY)BENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]

- 13. US20220125933A1 - Lipid prodrugs of jak inhibitors and uses thereof - Google Patents [patents.google.com]

- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 15. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. KRASAVA—An Expert System for Virtual Screening of KRAS G12D Inhibitors [mdpi.com]

Methodological & Application

The Strategic Role of 3-Fluoro-4-(trifluoromethoxy)phenol in Pharmaceutical Synthesis: Application in JAK Inhibitor Scaffolds

Introduction

3-Fluoro-4-(trifluoromethoxy)phenol is a key building block in modern pharmaceutical chemistry, prized for its unique electronic and lipophilic properties conferred by the fluorine and trifluoromethoxy substituents.[1] These characteristics are highly sought after in drug design to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1] This document outlines the application of this compound as a crucial intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs effective in treating inflammatory diseases such as rheumatoid arthritis.[2]

The Janus kinase (JAK) signaling pathway is a critical mediator of cytokine signaling, playing a pivotal role in the inflammatory processes underlying autoimmune diseases.[3][4] Small molecule inhibitors of JAKs have emerged as a significant therapeutic class. The synthesis of these complex molecules often relies on versatile and highly functionalized intermediates like this compound to construct the core pharmacophore.

Application in the Synthesis of a JAK Inhibitor Core

This application note details a synthetic protocol for a key intermediate in the preparation of a JAK inhibitor, exemplified by a structural analog of Filgotinib. Filgotinib is a selective JAK1 inhibitor used in the treatment of rheumatoid arthritis.[2] The synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation in pharmaceutical manufacturing.

Signaling Pathway of JAK Inhibition

Caption: The JAK-STAT signaling pathway and the mechanism of action of a JAK inhibitor.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate

This protocol describes the synthesis of a biaryl intermediate, a crucial step in the construction of the JAK inhibitor scaffold, starting from a boronic acid ester derived from this compound.

Experimental Workflow

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Bromo-N-(tert-butoxycarbonyl)pyridin-2-amine

-

2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Palladium(II) bis(triphenylphosphine)dichloride (Pd(PPh₃)₂Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a dried flask, add 4-bromo-N-(tert-butoxycarbonyl)pyridin-2-amine (1.0 equiv), 2-(3-fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), and potassium carbonate (2.0 equiv).

-